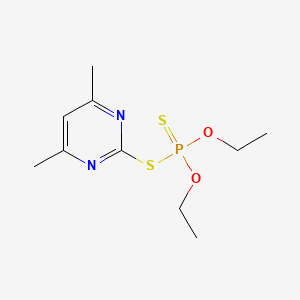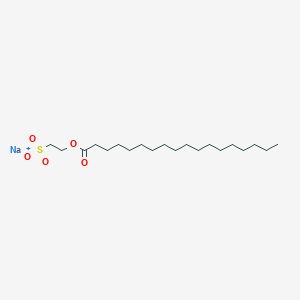
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate can be synthesized by reacting ethanol with phosphorus pentasulfide (P2S5) under controlled conditions . The reaction typically involves the following steps:
Mixing: Ethanol is mixed with phosphorus pentasulfide in a specific ratio.
Heating: The mixture is heated to a temperature range of 50-65°C, ensuring the reaction proceeds efficiently.
Catalysis: A catalyst is often added to improve the yield and quality of the product.
Cooling: After the reaction is complete, the mixture is cooled to below 45°C.
Separation: The product is separated from the reaction mixture and purified.
Industrial Production Methods
In industrial settings, the production process is scaled up with enhanced control over reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Phosphates: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its role as a pesticide intermediate.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate involves its interaction with specific molecular targets, such as enzymes involved in the biosynthesis of essential biomolecules. It inhibits the activity of these enzymes, leading to disruption of metabolic pathways and eventual cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
O,O-Diethyl dithiophosphate: A related compound with similar chemical properties and applications.
O,O-Diethyl thiophosphate: Another similar compound used in the synthesis of organophosphorus pesticides.
Uniqueness
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate is unique due to its specific structural features, such as the presence of the 4,6-dimethyl-2-pyrimidyl group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
333-40-4 |
|---|---|
Formule moléculaire |
C10H17N2O2PS2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H17N2O2PS2/c1-5-13-15(16,14-6-2)17-10-11-8(3)7-9(4)12-10/h7H,5-6H2,1-4H3 |
Clé InChI |
XAXZWQJVIDHWCT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)






